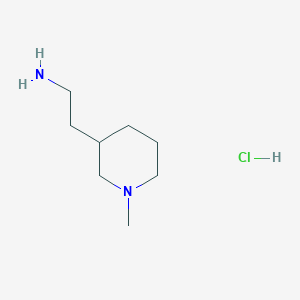
3-Amino-indan-5-sulfonic acid (2-hydroxy-ethyl)-amidehydrochloride
Descripción general
Descripción
3-Amino-indan-5-sulfonic acid (2-hydroxy-ethyl)-amidehydrochloride (AI-5-SO2-EAmHCl) is a chemical compound with a variety of applications in scientific research. AI-5-SO2-EAmHCl has been used as a probe for studying various biochemical and physiological processes, as well as for its potential applications in drug development and lab experiments.
Aplicaciones Científicas De Investigación
1. Synthesis and Functionalization
Research indicates the use of sulfonic acid derivatives, such as 3-Amino-indan-5-sulfonic acid (2-hydroxy-ethyl)-amidehydrochloride, in the synthesis of complex organic compounds. Kuznetsov et al. (2016) demonstrated a method for diastereoselective synthesis of 1,3-di- and 1,3,3-trisubstituted diaziridines coupled with neurotransmitter amino acids, utilizing similar compounds (Kuznetsov et al., 2016). This highlights the role of such sulfonic acid derivatives in creating structurally diverse and biologically relevant molecules.
2. Chemical Properties and Applications
The chemical properties of sulfonic acid derivatives are crucial in various applications. For instance, Poole et al. (1989) investigated the solvent properties of tetraalkylammonium sulfonates, providing insights into their potential as solvents in chromatographic methods (Poole et al., 1989). Similarly, Pongor et al. (1985) explored carbodiimide-mediated O-sulfation of hydroxy-amino acids and peptides, a reaction suitable for radiolabeling, showcasing the diverse chemical applications of sulfonic acid derivatives (Pongor et al., 1985).
3. Catalytic and Biochemical Reactions
Sulfonic acid derivatives play a significant role in catalytic and biochemical reactions. For example, Zhong et al. (2019) discussed the design and preparation of sulfonic acid functionalized hydrophobic mesoporous biochar, demonstrating its acid-catalytic properties in various chemical reactions (Zhong et al., 2019). This indicates the potential of sulfonic acid derivatives in facilitating and enhancing chemical reactions.
Propiedades
IUPAC Name |
3-amino-N-(2-hydroxyethyl)-2,3-dihydro-1H-indene-5-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S.ClH/c12-11-4-2-8-1-3-9(7-10(8)11)17(15,16)13-5-6-14;/h1,3,7,11,13-14H,2,4-6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQNYQXFKLWRDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=C(C=C2)S(=O)(=O)NCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-indan-5-sulfonic acid (2-hydroxy-ethyl)-amidehydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-5-yl)-dimethyl-amine dihydrochloride](/img/structure/B1402556.png)
![N-{4-[1-(4-Fluoro-phenyl)-5-oxo-pyrrolidin-3-yl]-6-methylamino-pyrimidin-2-ylmethyl}-2-methoxy-N-methyl-acetamide hydrobromide](/img/structure/B1402558.png)

![[5-Iodo-4-(1-methyl-pyrrolidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine hydrochloride](/img/structure/B1402560.png)




![N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide](/img/structure/B1402570.png)
![2-(2-Methoxy-phenyl)-1-(octahydro-pyrrolo[3,4-b]-azepin-1-yl)-ethanone hydrochloride](/img/structure/B1402571.png)



